molecular formula C20H16INO2 B3695224 N-[4-(benzyloxy)phenyl]-4-iodobenzamide

N-[4-(benzyloxy)phenyl]-4-iodobenzamide

Cat. No.: B3695224
M. Wt: 429.2 g/mol
InChI Key: OOPYYIQTIDLHDU-UHFFFAOYSA-N
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Description

The quest for innovative drugs is an ongoing endeavor, driven by the need for more effective and specific treatments for a myriad of diseases. The design and synthesis of new chemical entities with promising biological activity form the cornerstone of this effort. N-[4-(benzyloxy)phenyl]-4-iodobenzamide represents a specific, yet unextensively studied, molecule that stands at the intersection of several key areas of medicinal chemistry research. Its structure, featuring a benzamide (B126) linker, a benzyloxy-substituted phenyl ring, and an iodo-substituted phenyl ring, suggests a rich potential for biological interaction and therapeutic application.

The benzamide scaffold is a privileged structure in medicinal chemistry, recognized for its versatile role in a wide array of pharmacologically active compounds. This structural motif is a derivative of benzoic acid and is characterized by a carboxamide group attached to a benzene (B151609) ring. nih.gov The inherent properties of the benzamide group, including its ability to act as a hydrogen bond donor and acceptor, contribute to its capacity to bind with high affinity to various biological targets.

Research has consistently shown that derivatives of benzamide exhibit a broad spectrum of biological activities. researchgate.net These include, but are not limited to, antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The adaptability of the benzamide core allows for extensive chemical modification, enabling chemists to fine-tune the molecule's properties to optimize its efficacy and selectivity for specific enzymes or receptors. researchgate.net This versatility has made the benzamide scaffold a foundational element in the design of novel and effective bioactive compounds. researchgate.net For instance, a series of N-phenylbenzamide derivatives were synthesized and showed promising antiviral activity against Enterovirus 71. mdpi.com

Table 1: Reported Biological Activities of Various Benzamide Derivatives

Compound Class Biological Activity Target/Application Area Reference
Benzyloxy Benzamide Derivatives Neuroprotection Ischemic Stroke (PSD95-nNOS PPI) nih.gov
N-(2-aminoethyl)-N-benzyloxyphenyl Benzamides Antiparasitic Human African Trypanosomiasis nih.gov
N-Phenylbenzamide Derivatives Antiviral Enterovirus 71 mdpi.com
N-hydroxy-4-(3-phenylpropanamido)benzamide Derivatives Anticancer Histone Deacetylase (HDAC) Inhibition nih.gov

The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into a phenyl ring is a widely used and effective strategy in pharmaceutical research. Halogenation can profoundly influence a molecule's physicochemical and pharmacokinetic properties. mdpi.com The introduction of a halogen can alter lipophilicity, metabolic stability, and binding affinity, thereby enhancing the therapeutic potential of a drug candidate. nih.gov

Iodine, as a substituent, is particularly noteworthy. Its large atomic size and polarizability can lead to strong, directional non-covalent interactions known as halogen bonds. These interactions can be crucial for high-affinity binding to biological macromolecules. Furthermore, the presence of an iodine atom provides a site for potential radiolabeling, which is valuable for diagnostic imaging or targeted radiotherapy applications. Research into halogenated aromatic compounds, such as 4-hydroxy-3-iodobenzamide, has highlighted their potential as enzyme inhibitors, for example, targeting tyrosinase in hyperpigmentation disorders.

Table 2: Influence of Halogenation on Molecular Properties in Drug Design

Halogen Key Characteristics Impact on Drug Molecules Reference
Iodine (I) Large atomic radius, high polarizability, halogen bonding capability Enhances binding affinity, potential for radiolabeling
Bromine (Br) Moderate reactivity, lipophilic Increases lipophilicity and membrane permeability mdpi.com
Chlorine (Cl) Electron-withdrawing, common in approved drugs Modulates electronic properties and metabolic stability mdpi.com
Fluorine (F) High electronegativity, small size Blocks metabolic oxidation, alters pKa, enhances binding nih.gov

While direct and extensive research on this compound is not prominent in publicly available scientific literature, its structural components provide a strong basis for predicting its potential research utility. The molecule is comprised of three key fragments: a 4-iodobenzoyl group, an amide linker, and a 4-(benzyloxy)phenyl group.

The synthesis of such a compound is chemically feasible through standard amidation reactions, for instance, by coupling 4-iodobenzoyl chloride with 4-(benzyloxy)aniline. The resulting molecule combines the features of a halogenated benzamide with a benzyloxyphenyl ether.

Based on the established activities of closely related compounds, this compound holds potential in several therapeutic areas:

Neuroprotection: Benzyloxy benzamide derivatives have been identified as potent neuroprotective agents, showing therapeutic effects in models of ischemic stroke by disrupting specific protein-protein interactions. nih.gov

Antiparasitic Agents: N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have demonstrated potent activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov

Anticancer Research: The N-(4-(benzyloxy)-phenyl) moiety is present in sulfonamide derivatives that act as antagonists of the human androgen receptor, a key target in prostate cancer. nih.gov Although a sulfonamide differs from a benzamide, the recognition of the benzyloxyphenyl group by a biological receptor is a significant finding. Furthermore, many iodinated compounds and benzamide derivatives are investigated for their antiproliferative effects. nih.gov

The presence of the iodine atom on the benzoyl ring suggests that this compound could be explored as a potential inhibitor for various enzymes where halogen bonding could enhance binding affinity. A close structural analog, 2-iodo-N-[4-(pentyloxy)phenyl]benzamide, has been noted for its potential antimicrobial and anticancer properties, further supporting the likely bioactivity of the title compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16INO2/c21-17-8-6-16(7-9-17)20(23)22-18-10-12-19(13-11-18)24-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPYYIQTIDLHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Approaches and Chemical Derivatization of N 4 Benzyloxy Phenyl 4 Iodobenzamide and Analogues

Established Synthetic Pathways for Benzamide (B126) Formation

The creation of the amide bond is a cornerstone of organic synthesis, with numerous reliable methods having been established. researchgate.net These pathways typically involve the reaction of a carboxylic acid derivative with an amine. researchgate.net

A common and traditional route for preparing benzamides involves the initial "activation" of the carboxylic acid. researchgate.netnih.gov One of the most conventional methods is the conversion of the benzoic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with the desired amine to form the amide bond. nih.gov

Alternatively, a wide array of coupling reagents can be used to facilitate the direct condensation of a carboxylic acid and an amine, avoiding the need to isolate an acyl chloride intermediate. researchgate.net These reagents activate the carboxylic acid in situ. Peptide coupling reagents are frequently employed for this purpose. A prominent example is the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and prevent side reactions. nih.govresearchgate.net Another approach involves activating the carboxylic acid by converting it into an N-hydroxysuccinimide (NHS) ester, which then readily reacts with an amine to provide the target amide. nih.gov

Table 1: Comparison of Common Amidation Coupling Reagents

Coupling Reagent SystemDescriptionAdvantages
Acyl Chloride Formation (e.g., SOCl₂) Converts carboxylic acid to a highly reactive acyl chloride prior to reaction with amine. nih.govHigh reactivity, often leading to high yields.
DCC or EDCI Carbodiimides that activate the carboxylic acid to form a reactive O-acylisourea intermediate. nih.govresearchgate.netMild reaction conditions; widely used in peptide synthesis.
EDCI / HOBt Combination system where HOBt acts as an additive to suppress racemization and improve efficiency. researchgate.netHigh yields, reduced side products compared to EDCI alone.
NHS-TFA N-hydroxysuccinimidyl trifluoroacetate (B77799) can be used to form an active NHS-ester intermediate from the carboxylic acid. nih.govProvides an efficient pathway to the desired amide compounds. nih.gov

The 4-iodophenyl portion of N-[4-(benzyloxy)phenyl]-4-iodobenzamide is introduced from 4-iodobenzoic acid. This starting material is commercially available and serves as the source of the acyl component in the amidation reaction.

The synthetic strategies for incorporating this moiety are directly linked to the amidation methods described previously. The process involves:

Activation of 4-iodobenzoic acid: This can be achieved by converting it to 4-iodobenzoyl chloride using a chlorinating agent.

Direct Coupling: 4-iodobenzoic acid can be directly reacted with the amine precursor, 4-(benzyloxy)aniline, using a suitable coupling agent such as DCC or EDCI/HOBt. nih.govresearchgate.net

The presence of the iodine atom is generally well-tolerated under these standard amidation conditions. The use of iodinated phenyl groups is a common strategy in medicinal chemistry and materials science to create derivatives with specific properties or to serve as handles for further cross-coupling reactions. nih.gov

The amine precursor required for the synthesis is 4-(benzyloxy)aniline. This compound is typically prepared by protecting the hydroxyl group of 4-aminophenol (B1666318). The most common method for this transformation is the Williamson ether synthesis.

In this reaction, 4-aminophenol is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃), to form the corresponding phenoxide. nih.gov This nucleophilic phenoxide is then reacted with a benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride, to form the benzyl ether linkage. The resulting product is 4-(benzyloxy)aniline.

An alternative, though less direct, route involves a two-step process starting from 4-nitrophenol (B140041). First, the Williamson ether synthesis is performed on 4-nitrophenol to yield 4-(benzyloxy)nitrobenzene. Subsequently, the nitro group is reduced to an amine using standard reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl), to afford the final 4-(benzyloxy)aniline.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign reaction protocols. These advanced techniques often lead to shorter reaction times, higher yields, and reduced waste. tandfonline.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the formation of amides. tandfonline.comresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often results in higher product yields compared to conventional heating methods. tandfonline.comresearchgate.net

Several protocols have been developed for the microwave-assisted synthesis of benzamides. These methods can be performed with or without a catalyst and are often conducted under solvent-free conditions, which aligns with the principles of green chemistry. tandfonline.comresearchgate.net For instance, the direct reaction of a carboxylic acid and an amine can be carried out under microwave irradiation to produce the corresponding amide in high yield. tandfonline.com This technique has been successfully applied to the synthesis of various N-substituted benzamides. researchgate.net The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com

Table 2: Examples of Microwave-Assisted Amide Synthesis

ReactantsConditionsTimeYieldReference
Benzoylthiourea / Iodine-aluminaMicrowave (100 W), Solvent-free10-20 minGood to excellent researchgate.net
Primary Amines / Acetic or Benzoic AcidMicrowave (200 W, 150 °C), Solvent-free6-8 min>90% tandfonline.com
Benzamide / H₂SO₄ (Hydrolysis)Microwave, Aqueous10 minN/A youtube.com
Dimethylaminobenzylidene Oxazolone / AnilinesMicrowave, Ring-openingN/AGood researchgate.net

The development of catalytic methods for amide bond formation is a significant area of research, aiming to replace stoichiometric activating agents with more sustainable catalytic alternatives. Ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been identified as an efficient, inexpensive, and low-toxicity catalyst for various organic transformations, including the synthesis of nitrogen-containing compounds. ias.ac.inrsc.org

CAN can function as a Lewis acid catalyst to promote the direct amidation of carboxylic acids with amines. nih.gov Recent studies have demonstrated a highly efficient, solvent-free, microwave-assisted protocol for amide synthesis using only catalytic amounts of CAN. nih.gov This method offers several advantages, including operational simplicity, rapid reaction times, high yields, and an environmentally friendly profile due to the absence of solvent and the easy separation of the catalyst. nih.gov While primarily employed as a one-electron oxidant, CAN's utility as a Lewis acid in C-N bond-forming reactions is gaining significant attention. ias.ac.in Its application represents a major step towards an ideal green protocol for amide bond formation. nih.gov

Characterization Techniques for Novel Derivatives (Excluding Basic Identification Data)

The synthesis of new derivatives of this compound necessitates rigorous characterization to confirm their chemical structures and assess their purity. While basic data like melting point and elemental analysis are standard, more sophisticated techniques are crucial for unambiguous structural elucidation and quality control of these research compounds.

Spectroscopic methods are indispensable tools for determining the precise molecular architecture of newly synthesized compounds. lehigh.edu A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides comprehensive information about the compound's framework, functional groups, and molecular weight. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework. semanticscholar.org

¹H NMR: For a typical derivative, the proton NMR spectrum would display characteristic signals. The aromatic protons on the benzyloxy and iodobenzamide rings would appear as complex multiplets in the downfield region. The benzylic protons (-CH₂-) of the benzyloxy group would typically present as a singlet, while the N-H proton of the amide linkage would appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. Any new substituents introduced would give rise to new, predictable signals and splitting patterns. youtube.com

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group would be observed at a characteristic downfield shift (around 165-170 ppm). The carbon bearing the iodine atom would also have a distinct chemical shift. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to establish connectivity between protons and carbons, confirming the specific placement of substituents on the aromatic rings. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. bohrium.com

The N-H stretching vibration of the secondary amide is typically observed in the region of 3300-3500 cm⁻¹.

The C=O stretching of the amide group (Amide I band) is a strong absorption appearing around 1650 cm⁻¹.

The C-N stretching and N-H bending vibrations (Amide II band) are found near 1550 cm⁻¹.

The C-O-C stretching of the benzyl ether linkage would show strong bands in the 1250-1000 cm⁻¹ region.

The C-I stretch appears in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. researchgate.net

Electron Ionization (EI): This technique can lead to extensive fragmentation, providing a detailed fingerprint of the molecule. Common fragmentation patterns would include cleavage of the amide bond and the ether linkage.

Electrospray Ionization (ESI): A softer ionization technique, ESI-MS is particularly useful for confirming the molecular weight of the parent molecule with minimal fragmentation, often showing the [M+H]⁺ or [M+Na]⁺ ions. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

TechniqueInformation ProvidedKey Features for this compound Derivatives
NMR SpectroscopyCarbon-hydrogen framework and connectivityAromatic (Ar-H), benzylic (Ar-CH₂-O), and amide (N-H) proton signals; Amide carbonyl (C=O) and aromatic carbon signals.
IR SpectroscopyIdentification of functional groupsN-H stretch, Amide I (C=O) and Amide II (N-H bend/C-N stretch) bands, C-O-C ether stretch.
Mass SpectrometryMolecular weight and fragmentation patternsMolecular ion peak [M]⁺, [M+H]⁺, or [M+Na]⁺; Fragments corresponding to the cleavage of amide and ether bonds.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. researchgate.net For novel derivatives of this compound, a validated reverse-phase HPLC (RP-HPLC) method is essential to ensure that the compound is free from starting materials, reagents, and side-products before it is used in further research. ptfarm.placgpubs.org

A typical RP-HPLC method would involve:

Column: A C18 (octadecyl) column is commonly used. ptfarm.pl

Mobile Phase: A gradient elution system is often employed, typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

Detection: UV detection is suitable as the aromatic rings and the benzamide chromophore absorb UV light strongly. The detection wavelength is usually set at the absorption maximum of the analyte to ensure high sensitivity. researchgate.net

The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all observed peaks in the chromatogram. Method validation includes assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. researchgate.net

Design and Synthesis of this compound Analogues

The molecular scaffold of this compound offers multiple points for chemical modification, allowing for a systematic exploration of its chemical space.

The 4-iodobenzamide (B1293542) portion of the molecule is a prime target for modification. The iodine atom can be replaced by other functionalities using various cross-coupling reactions. For instance, Suzuki or Stille couplings could be used to replace the iodine with a wide range of aryl, heteroaryl, or alkyl groups. The position of the substituent on the benzamide ring can also be varied (e.g., moving the substituent from the 4-position to the 2- or 3-position) to investigate the impact of substitution patterns. Furthermore, the amide linker itself can be modified, for example, by N-alkylation or by replacing the benzamide with other acyl groups.

The benzyloxyphenyl fragment provides significant opportunities for structural variation. tubitak.gov.tr Substituents, such as hydroxyl, alkyl, or halogen groups, can be introduced onto the phenyl ring to alter the electronic and steric properties of the molecule. nih.gov The benzyl group can also be replaced with other alkyl or arylalkyl groups to modulate lipophilicity and conformational flexibility. nih.gov For example, using substituted benzyl chlorides or bromides in the initial synthesis with 4-aminophenol allows for the creation of a diverse library of analogues. nih.gov The ether linkage could also be replaced with alternative linkers like thioethers or sulfones.

Molecular MoietyModification StrategyExamples of Potential New Groups/Rings
Iodobenzamide MoietySubstitution of iodine via cross-coupling; Altering substituent position.Other halogens (Br, Cl), Alkyl, Aryl, Cyano, Trifluoromethyl.
Benzyloxy Phenyl FragmentSubstitution on the phenyl ring; Replacement of the benzyl group.Methoxy (B1213986), Fluoro, Chloro on the phenyl ring; Substituted benzyl groups, other alkyl groups.
Scaffold BackboneReplacement of phenyl rings with heterocycles.Pyridine, Pyrimidine, Thiazole, Quinazoline, Benzimidazole (B57391). nih.gov

Iv. Molecular and Cellular Interactions of N 4 Benzyloxy Phenyl 4 Iodobenzamide Analogues

Interactions with Other Identified Molecular Targets from Related Benzamide (B126) Derivatives

While sigma receptors are a primary focus, research into the broader class of benzamide-containing molecules has revealed interactions with other key cellular components involved in cell structure and stress response.

Microtubules are dynamic polymers of α- and β-tubulin proteins that are essential components of the cytoskeleton, playing critical roles in maintaining cell shape and facilitating cell division. nih.gov Compounds that interfere with microtubule dynamics by inhibiting tubulin polymerization are potent anti-cancer agents. nih.govmdpi.com

Several classes of compounds containing benzamide or related benzimidazole (B57391) structures have been identified as inhibitors of tubulin polymerization. nih.gov For example, a novel class of benzimidazole derivatives was shown to cause cell cycle arrest in the G2/M phase, which is characteristic of anti-tubulin agents. nih.gov The most potent compound from this series, 7n, inhibited tubulin polymerization with an IC₅₀ value of 5.05 µM. nih.gov Computational docking studies suggest these compounds bind to the tubulin protein, likely at the colchicine (B1669291) binding site located at the interface between α- and β-tubulin, thereby preventing the assembly of microtubules. mdpi.comnih.gov

Heat Shock Protein 27 (Hsp27) is a molecular chaperone that plays a crucial role in protecting cells from stress. nih.govfrontiersin.org It helps maintain protein integrity by binding to partially unfolded proteins and preventing their aggregation. nih.gov The function of Hsp27 is closely linked to its structure; it exists in a dynamic equilibrium between large oligomers and smaller subunits, primarily dimers. nih.govfrontiersin.org

Phosphorylation is a key mechanism that regulates Hsp27's chaperone activity. nih.gov Phosphorylation of Hsp27 at specific serine residues causes the large, less active oligomers to break down into smaller, more active multimers. nih.gov More recent research has also identified direct protein-protein interactions as a mode of regulation. For instance, Hsp27 has been found to specifically interact with and act as an endogenous inhibitor of Ceramide Synthase 1 (CerS1), a key enzyme in sphingolipid metabolism. nih.gov This interaction can be modulated by the phosphorylation state of Hsp27 and has downstream effects on mitochondrial function. nih.gov While direct modulation of Hsp27 by N-[4-(benzyloxy)phenyl]-4-iodobenzamide has not been explicitly detailed, the known regulatory pathways of Hsp27 present plausible mechanisms through which related compounds could exert an influence on cellular stress responses.

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC6)

Analogues of this compound, particularly those incorporating a benzamide or benzohydroxamate structure, have been investigated for their potential to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones. HDAC6, a unique cytoplasmic isoform, is a particularly interesting target due to its role in regulating non-histone proteins involved in cell motility, protein degradation, and stress responses.

A screen for HDAC6 inhibitors identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as potent and selective leads. nih.govresearchgate.net Further design and synthesis of constrained heterocyclic analogues, such as tetrahydroisoquinolines, led to even greater HDAC6 selectivity and inhibitory activity in cellular assays. nih.govresearchgate.net The selectivity of these benzamide-containing compounds is thought to be due to the benzylic spacer more effectively accessing the wider channel of the HDAC6 active site compared to other HDAC subtypes. nih.govresearchgate.net

In one study, a series of novel benzohydroxamate-based compounds were synthesized and evaluated for their HDAC inhibitory activity. The most potent of these, compound 10c , demonstrated significant HDAC6 inhibitory activity with an IC50 value of 261 nM and a high selectivity over HDAC3. nih.gov The inhibitory concentrations for selected compounds from this study are detailed in the table below.

Table 1: HDAC6 Inhibitory Activity of Selected Benzohydroxamate Analogues

Compound HDAC6 IC50 (nM) HDAC3 IC50 (nM) Selectivity Index (HDAC3/HDAC6)
10c 261 >28,400 >109
Tubastatin A 6.1 - -

Data sourced from a study on novel benzohydroxamate-based HDAC6 inhibitors. nih.gov

These findings highlight that the benzamide and related structural motifs are key for achieving potent and selective inhibition of HDAC6.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that regulate gene expression involved in metabolism and inflammation. PPARα is a key regulator of lipid metabolism. While the primary focus of many studies on benzamide analogues has been on other targets, research into structurally similar compounds provides insight into potential PPARα activity.

A study on sulfonimide and amide derivatives of fibrates, which share some structural similarities with benzamide compounds, led to the discovery of novel PPARα antagonists. acs.org An agonist-to-antagonist switching strategy was employed by modifying the carboxylic acid head of known PPARα agonists. This resulted in compounds with good PPARα antagonism and selectivity at submicromolar concentrations. For instance, a phenylbenzamide derivative in this series demonstrated potent PPARα antagonism. acs.org

Conversely, a series of 1,4-benzyloxybenzylsulfanylaryl carboxylic acids were investigated as PPAR agonists. While many of these analogues were found to be highly potent and selective for PPARδ, their affinity for PPARα was also evaluated. nih.gov For example, analog 13a showed an IC50 of 10 nM for PPARδ, with a 120-fold selectivity over PPARα. nih.gov Another compound, 28e , was even more potent and selective for PPARδ, with an IC50 of 1.7 nM and over 1000-fold selectivity. nih.gov This suggests that while the benzyloxybenzyl scaffold can interact with PPARs, subtle structural modifications dictate the specific isoform selectivity and whether the compound acts as an agonist or antagonist.

Glucokinase Activation

Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and the liver. nih.govekb.eg Activators of glucokinase (GKAs) are of interest for the treatment of type 2 diabetes. Several studies have identified benzamide derivatives as potent glucokinase activators. nih.govekb.egresearchgate.net

Research has shown that a series of 3,5-disubstituted benzamide analogues exhibit considerable antihyperglycemic activity through glucokinase activation. nih.gov Another study focused on thiazole-2-yl benzamide derivatives, which also demonstrated GK activation. nih.gov A computational study on benzamide derivatives has been conducted to aid in the design of more potent glucokinase activators. nih.gov Furthermore, new diazole-benzamide derivatives have been designed, synthesized, and evaluated as glucokinase activators, showing a good glucose-lowering activity in animal models. ekb.eg

The development of liver-selective glucokinase activators is a key area of research to avoid potential side effects like hypoglycemia. researchgate.net N-(4-alkylthiazol-2-yl)benzamides and N-(3-alkyl-1,2,4-thiadiazol-5-yl)benzamides are two classes of compounds that have been explored for this purpose. researchgate.net

NMDA Receptor Subtype Antagonism (e.g., NR1a/2B)

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and neurotransmission. nih.gov Antagonists of specific NMDA receptor subtypes, such as those containing the NR2B subunit, are being investigated for the treatment of various neurological disorders. researchgate.net

While direct studies on this compound analogues as NMDA receptor antagonists are limited, research on other benzamide and structurally related compounds provides valuable insights. A series of novel benzimidazoles have been identified as potent and selective NR2B antagonists. researchgate.net These compounds show high potency for the NR2B subunit with pIC50 values greater than 7 and good selectivity against the NR2A subunit. researchgate.net Phenylglycine and phenylalanine derivatives are other examples of NMDAR antagonists that contain a benzene (B151609) ring. nih.gov The structural features of these compounds suggest that the benzamide scaffold could be a viable template for designing new NMDA receptor antagonists.

Modulation of MAP Kinase Pathways (MAPK, JNK, p38)

Mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. news-medical.nettocris.com The p38 and JNK pathways are often activated in response to cellular stress and can play a dual role in cancer development. nih.gov

A patent has been filed for novel 4-chloro-N-phenyl benzamide derivatives as inhibitors of p38α mitogen-activated protein kinase. nih.gov These compounds are proposed for the treatment of various diseases, including cancer and inflammatory conditions. nih.gov The p38α isoform is a key player in the inflammatory response and is involved in the biosynthesis of pro-inflammatory cytokines.

The ability of benzamide analogues to modulate these pathways suggests a mechanism by which they could exert anti-proliferative and pro-apoptotic effects in cancer cells. The modulation of MAPK pathways is a complex process, with the specific outcome often depending on the cellular context and the specific stimulus. news-medical.nettocris.com

Mechanisms of Action at the Cellular Level (in vitro)

Analogues of this compound have demonstrated significant effects on the proliferation and migration of cancer cells in vitro.

A study on a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, which are close analogues of the target compound, revealed their potential as androgen receptor (AR) antagonists. nih.gov Compound T1-12 from this series showed excellent AR antagonistic activity with an IC50 of 0.47 μM and was effective in inhibiting the growth of LNCaP prostate cancer xenografts in vivo. nih.gov

Table 2: In Vitro Activity of N-(4-(benzyloxy)-phenyl)-sulfonamide Analogue T1-12

Assay IC50 (μM)
AR Antagonistic Activity 0.47
Peptide Displacement Activity 18.05

Data from a study on N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as AR antagonists. nih.gov

Furthermore, the benzohydroxamate-based HDAC6 inhibitor, 10c , mentioned previously, also exhibited anti-proliferative activity against four different cancer cell lines with IC50 values ranging from 7.37 to 21.84 μM. nih.gov Mechanistic studies showed that this compound induced apoptosis and S-phase arrest in B16-F10 melanoma cells. nih.gov

Another study on a novel haloperidol (B65202) metabolite II prodrug, MRJF4 , which contains a 4-phenylbutyric acid moiety, showed that it and its enantiomers could decrease the proliferation and migration of C6 glioma cells. nih.gov This effect was correlated with the reduced phosphorylation of IκBα and decreased expression of integrin β1. nih.gov

These findings collectively indicate that analogues of this compound can modulate cancer cell proliferation and migration through various mechanisms, including HDAC inhibition, androgen receptor antagonism, and interference with key signaling pathways.

Induction of Apoptosis or Autophagy Pathways

Benzamide analogues can trigger cell death through the intricate and highly regulated pathways of apoptosis (programmed cell death) and autophagy (cellular self-degradation). The specific outcome often depends on the compound's structure, the cell type, and the nature of the cellular stress.

Research has demonstrated that certain N-substituted benzamides can initiate the intrinsic pathway of apoptosis. nih.gov For instance, the lead compound declopramide (B1670142) was found to induce the release of cytochrome c from the mitochondria into the cytosol in mouse pre-B cells and human promyelocytic cancer cells (HL60). nih.gov This event is a critical step in the apoptotic cascade, leading to the activation of caspase-9, a key initiator caspase. nih.gov The subsequent activation of executioner caspases ultimately dismantles the cell. The importance of this pathway is highlighted by findings that overexpression of the anti-apoptotic protein Bcl-2 can inhibit declopramide-induced apoptosis. nih.gov

Other benzamide derivatives exert their effects through different mechanisms. A novel imidazo-benzamide derivative, N-(2-(3-(tert-butyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (TBUEIB), was shown to induce apoptosis in A549 lung cancer cells. nih.gov Its mechanism involves the generation of reactive oxygen species (ROS) and the downregulation of DNA Methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation. nih.gov The inhibition of DNMT1 may reactivate tumor suppressor genes, guiding the cell toward apoptosis. nih.gov

The relationship between autophagy and apoptosis is complex, with some compounds capable of modulating the balance between these two processes. mdpi.comnih.gov Autophagy, a survival mechanism under stress, can sometimes be inhibited to promote apoptosis. nih.gov For example, a combination of N-(4-hydroxyphenyl) retinamide (B29671) (a related amide) and apigenin (B1666066) was found to suppress starvation-induced autophagy while promoting apoptosis in malignant neuroblastoma cells. nih.gov In other cases, compounds are designed to block autophagy to enhance cell death. Derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been developed as inhibitors of UNC51-like kinase 1 (ULK1), a crucial initiator of autophagy. researchgate.net By blocking ULK1, these compounds prevent the cell's pro-survival response and simultaneously induce apoptosis in non-small cell lung cancer models. researchgate.net

Modulation of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is a vital organelle for protein synthesis and folding. nih.gov An accumulation of unfolded or misfolded proteins triggers a state known as ER stress, which activates the Unfolded Protein Response (UPR). nih.govnih.gov The UPR initially aims to restore homeostasis but can trigger apoptosis if the stress is severe or prolonged. nih.gov Analogues of this compound have been identified as potent modulators of this pathway.

In the context of diabetes research, where ER stress contributes to the death of insulin-producing pancreatic β-cells, benzamide derivatives have emerged as protective agents. nih.govnih.gov One study identified N-(2-(benzylamino)-2-oxoethyl)benzamide analogues as a novel scaffold for protecting β-cells against ER stress. nih.govresearchgate.net A specific analogue, designated WO5m, was shown to protect these cells from death induced by ER stressors by preventing the cleavage and activation of caspase-3 and PARP, which are key executioners of apoptosis. nih.gov

Another optimized benzamide, the 3-(N-piperidinyl)methylbenzamide derivative 13d, also demonstrated marked protection of β-cells from ER stress-induced death with high efficacy. nih.gov This compound works by alleviating ER stress through the suppression of all three primary branches of the UPR, which are mediated by the sensors IRE1α, PERK, and ATF6. nih.gov Under normal conditions, these sensors are kept inactive by the chaperone protein BiP. nih.govmdpi.com When misfolded proteins accumulate, BiP is sequestered, activating the sensors and the downstream pathways that can lead to apoptosis via the transcription factor CHOP. nih.govnih.gov By suppressing the UPR activation, these benzamide analogues help maintain cellular function and prevent cell death. nih.gov

Antibacterial and Antifungal Activities

Benzamide derivatives have demonstrated significant potential as antimicrobial agents, with various analogues exhibiting activity against a wide spectrum of bacteria and fungi. nanobioletters.comnih.gov Their mechanisms often involve the inhibition of essential microbial enzymes that are distinct from host targets.

A series of N-phenylbenzamides were synthesized and shown to inhibit the growth of Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and the fungus Candida albicans. nih.govnih.gov In silico studies suggest these compounds may act by targeting microbial-specific enzymes like aminoglycoside-2″-phosphotransferase-IIa in bacteria and aspartic proteinases in fungi. nih.gov

Research into other benzamide derivatives has yielded compounds with potent and specific activities. One study reported that compound 5a (an N-benzamide derivative) showed excellent activity against B. subtilis and E. coli, while compounds 6b and 6c were also highly effective. nanobioletters.com The activity is often quantified by the minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Furthermore, benzamides have been developed to combat multi-drug resistant pathogens. A notable class of benzamide-based agents, including PC190723 and TXA707 , targets the FtsZ protein, which is essential for bacterial cell division. nih.gov This mechanism provides potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major public health threat. nih.gov

The table below summarizes the antimicrobial activity of selected benzamide analogues against various pathogens.

Compound/AnalogueTarget Organism(s)Activity/MeasurementReference
Compound 5a Bacillus subtilisMIC: 6.25 µg/mL nanobioletters.com
Escherichia coliMIC: 3.12 µg/mL nanobioletters.com
Compound 6b Escherichia coliZone of Inhibition: 24 mm; MIC: 3.12 µg/mL nanobioletters.com
Compound 6c Bacillus subtilisZone of Inhibition: 24 mm; MIC: 6.25 µg/mL nanobioletters.com
N-phenylbenzamides (general) S. aureus, E. coli, C. albicansGrowth Inhibition nih.govnih.gov
PC190723 Staphylococcus aureusFtsZ Inhibition nih.gov
TXA707 Staphylococcus aureus (MRSA)FtsZ Inhibition nih.gov

V. Preclinical Investigation of N 4 Benzyloxy Phenyl 4 Iodobenzamide Analogues in Animal Models

Evaluation in Disease-Relevant Animal Models (e.g., Oncology, Neurology, Metabolic Disorders)

The therapeutic potential of analogues of N-[4-(benzyloxy)phenyl]-4-iodobenzamide has been investigated in several disease-relevant animal models, primarily in the fields of oncology and neurology.

In the realm of oncology , research has focused on the utility of these compounds in treating hormone-dependent cancers such as prostate cancer. One study investigated a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, which are structurally related to this compound. nih.gov In a significant finding, one of these analogues, compound T1-12, was evaluated in a LNCaP xenograft mouse model of prostate cancer. nih.gov The LNCaP cell line is an androgen-sensitive human prostate adenocarcinoma cell line, making it a clinically relevant model for studying prostate cancer. The study demonstrated that intratumoral administration of T1-12 led to effective inhibition of tumor growth, highlighting its potential as an anti-cancer agent. nih.gov Furthermore, benzamide (B126) derivatives have been explored for their potential in melanoma imaging and therapy, indicating the broader applicability of this chemical class in oncology. nih.gov

In the field of neurology , analogues of this compound have been assessed for their anticonvulsant properties. A study on a series of N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides, which share the benzamide core structure, tested their efficacy in a pentylenetetrazole (PTZ)-induced seizure model in mice. tbzmed.ac.ir This model is a standard preclinical screen for potential anti-epileptic drugs. The results indicated that these compounds exhibited anti-seizure activity, with one of the most active compounds significantly increasing the latency to the first seizure symptom compared to a standard drug, thalidomide. tbzmed.ac.ir

Currently, there is a lack of publicly available research on the evaluation of this compound analogues in animal models of metabolic disorders . While numerous animal models exist for studying conditions like diabetes, obesity, and dyslipidemia, the investigation of this specific class of compounds in these models has not been reported in the reviewed literature. creative-bioarray.com

In Vivo Receptor Occupancy and Specificity Studies

In vivo receptor occupancy studies are crucial for establishing a clear relationship between the concentration of a drug at its target site and the observed pharmacological effect. These studies help in determining the extent to which a drug binds to its intended receptor in a living organism.

For the N-(4-(benzyloxy)-phenyl)-sulfonamide analogue, T1-12, while direct in vivo receptor occupancy data from animal models is not detailed in the provided study, the research strongly supports its mechanism of action through the androgen receptor (AR). The study demonstrated that T1-12 has a high affinity for the AR, with an IC50 value of 0.47 μM in an AR antagonistic activity assay and an IC50 of 18.05 μM in a peptide displacement assay. nih.gov These in vitro findings, coupled with the in vivo efficacy in a prostate cancer model, strongly suggest that the compound occupies the androgen receptor in the tumor tissue to exert its anti-tumor effects. nih.gov

In the context of neurological applications, docking studies on N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamide analogues have suggested that these compounds interact with the GABAA receptor in a manner similar to thalidomide. tbzmed.ac.ir While these are in silico predictions, they provide a strong rationale for the observed anticonvulsant effects in animal models and suggest that the therapeutic efficacy is likely mediated by the occupancy of the GABAA receptor in the brain. tbzmed.ac.ir

Further research into benzyloxy piperidine-based compounds as dopamine (B1211576) D4 receptor antagonists has highlighted the importance of achieving adequate brain penetration for receptor engagement in the central nervous system. nih.gov Although a different structural class, this research underscores the necessity of evaluating brain-to-plasma concentration ratios (Kp) to ensure that sufficient compound is available to occupy the target receptor in the brain. nih.gov

Assessment of Pharmacological Efficacy in Animal Models

The pharmacological efficacy of this compound analogues has been demonstrated in preclinical animal models, providing evidence of their potential therapeutic benefits.

In oncology, the N-(4-(benzyloxy)-phenyl)-sulfonamide derivative, T1-12, showed significant pharmacological efficacy in a LNCaP xenograft mouse model. The study reported effective inhibition of tumor growth following intratumoral administration, which validates the in vitro antagonistic activity on the androgen receptor and supports its development as a potential treatment for prostate cancer. nih.gov

In the area of neurology, the anticonvulsant efficacy of N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamide analogues was evaluated in a PTZ-induced seizure model in mice. The most potent compound in this series, with a 3,4-dimethylphenyl substitution, demonstrated a significant increase in the latency to the onset of seizures, indicating a protective effect against chemically induced convulsions. tbzmed.ac.ir The table below summarizes the anticonvulsant activity of selected analogues. tbzmed.ac.ir

Anticonvulsant Activity of N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamide Analogues

Compound Substitution on N-aryl ring Latency to first seizure (seconds)
5a 3,4-dimethyl 1230
5b 4-methyl 1080
5c 4-methoxy 960
5d 4-chloro 840
5e 4-bromo 780
5f 4-fluoro 720
Vehicle - 180
Thalidomide - 1140

Investigation of Biochemical and Molecular Pathway Modulation in Vivo

Understanding how a compound modulates biochemical and molecular pathways in a living organism is key to elucidating its mechanism of action and potential downstream effects.

For the N-(4-(benzyloxy)-phenyl)-sulfonamide analogue T1-12, the in vivo anti-tumor activity is directly linked to the modulation of the androgen receptor (AR) signaling pathway. nih.gov The study identified that T1-12 targets the activation function 2 (AF2) region of the AR. nih.gov The AR is a transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of genes involved in prostate cell growth and survival. By acting as an antagonist at the AF2 site, T1-12 inhibits the transcriptional activity of the AR, thereby blocking the signaling cascade that drives prostate cancer progression. nih.gov This represents a novel mechanism for an AR antagonist and provides a strong rationale for its efficacy in the LNCaP xenograft model. nih.gov

In the case of the N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamide analogues with anticonvulsant activity, the proposed in vivo mechanism involves the modulation of the GABAergic system. tbzmed.ac.ir The docking studies suggest an interaction with the GABAA receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA. tbzmed.ac.ir By binding to this receptor, the compounds likely enhance GABAergic neurotransmission, leading to a dampening of neuronal excitability in the brain and thus raising the seizure threshold. This modulation of the GABA pathway is a well-established mechanism for many antiepileptic drugs. tbzmed.ac.ir

Vi. Computational Chemistry and Cheminformatics Studies of Benzamide Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, offering insights into the binding affinity and mode of interaction. For N-[4-(benzyloxy)phenyl]-4-iodobenzamide, while specific docking studies are not widely published, its structural features suggest potential interactions with various biological targets. Benzamide (B126) derivatives are known to interact with a wide range of proteins, and docking studies help elucidate the key atomic-level interactions that govern this binding. mdpi.com

A hypothetical docking study of this compound would involve placing the molecule into the active site of a selected protein target. The molecule's key functional groups would likely dictate its binding orientation:

Amide Linkage: The central amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial hydrogen bonds with amino acid residues like aspartate, glutamate (B1630785), serine, or threonine in a protein's active site.

Aromatic Rings: The two phenyl rings and the benzyl (B1604629) group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Ether Oxygen: The oxygen atom of the benzyloxy group can serve as an additional hydrogen bond acceptor.

Iodine Atom: The iodine substituent on the benzamide ring can form halogen bonds, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains, which can significantly enhance binding affinity.

Table 1: Potential Molecular Interactions of this compound in a Protein Active Site

Functional Group Potential Interaction Type Likely Interacting Amino Acid Residues
Amide N-H Hydrogen Bond Donor Asp, Glu, Ser, Main-chain C=O
Amide C=O Hydrogen Bond Acceptor Arg, Lys, Ser, Thr, Main-chain N-H
Phenyl/Benzyl Rings Hydrophobic, π-π Stacking Phe, Tyr, Trp, Leu, Val, Ala
Ether Oxygen Hydrogen Bond Acceptor Arg, Lys, Ser, Thr
Iodine Atom Halogen Bonding, Hydrophobic Main-chain C=O, Ser, Thr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.orgjocpr.com By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding lead optimization. nih.gov

For a series of benzamide derivatives, a QSAR model would be developed using a dataset of compounds with known biological activities (e.g., IC50 values). nih.gov The key steps involve calculating various molecular descriptors for each compound, such as:

Hydrophobic/Lipophilic Parameters: The partition coefficient (logP) is a crucial descriptor, as it influences a molecule's ability to cross cell membranes. youtube.com For this compound, the lipophilicity is influenced by the large aromatic systems (benzyloxy and iodophenyl groups).

Electronic Parameters: Descriptors like Hammett constants or calculated atomic charges describe the electron-donating or withdrawing nature of substituents. The iodine atom, for instance, has a specific electronic effect that can influence binding to a target.

Steric Parameters: These descriptors, such as molar refractivity or Taft steric parameters, quantify the size and shape of the molecule and its substituents. The bulky benzyloxy and iodo groups would have significant steric influence.

A typical linear QSAR equation might take the form: log(1/C) = k1(logP) + k2(σ) + k3(Es) + constant Where C is the concentration required for a biological effect, logP represents hydrophobicity, σ represents electronic effects, and Es represents steric effects. nih.gov

QSAR studies on various amide and benzimidazole (B57391) derivatives have successfully identified the key structural features required for their biological activity. nih.govnih.gov For this compound, a QSAR model could reveal, for example, that high lipophilicity is positively correlated with activity, while the steric bulk at the 4-position of the benzamide ring needs to be optimized for a perfect fit in the receptor's binding pocket. These models are validated statistically to ensure their predictive power before being used to design new derivatives with potentially enhanced activity. nih.gov

In Silico Pharmacokinetic Parameter Prediction (e.g., Lipinski's Rule of Five)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. nih.govjonuns.com One of the most well-known guidelines is Lipinski's Rule of Five, which helps evaluate the "drug-likeness" of a molecule and its potential for good oral bioavailability. researchgate.netnih.gov The rule states that poor absorption or permeation is more likely when a compound has more than one violation of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

The physicochemical properties for this compound can be calculated to assess its compliance with Lipinski's rule.

Table 2: Lipinski's Rule of Five Analysis for this compound

Parameter Value Rule (for good oral bioavailability) Compliance
Molecular Formula C₂₀H₁₆INO₂ N/A N/A
Molecular Weight (MW) 429.25 g/mol ≤ 500 Yes
Hydrogen Bond Donors (HBD) 1 (from amide N-H) ≤ 5 Yes
Hydrogen Bond Acceptors (HBA) 3 (amide C=O, ether O, amide N) ≤ 10 Yes
Calculated logP (XLOGP3) 5.2 ≤ 5 No (1 Violation)
Number of Violations 1 ≤ 1 Yes

Note: Calculated logP values can vary slightly depending on the algorithm used.

Other ADME properties can also be predicted using computational tools. For instance, the topological polar surface area (TPSA) is often used to predict blood-brain barrier (BBB) penetration. The predicted pharmacokinetic profile can guide structural modifications to improve drug-like properties. japtronline.comresearchgate.net

Predictive Models for Biological Activity and Target Engagement

Beyond QSAR, more complex predictive models, often employing machine learning and artificial intelligence, are used to forecast the biological activity and potential protein targets of novel compounds. arxiv.org These models are trained on large datasets containing chemical structures and their associated experimental bioactivities from numerous assays. mdpi.com

For a compound like this compound, these models can be applied in several ways:

Activity Prediction: A model trained on a diverse library of compounds tested against a specific target (e.g., a particular kinase or receptor) can predict whether this compound is likely to be active or inactive against that target. These models learn to recognize the structural motifs and physicochemical properties associated with activity. mdpi.comcyberleninka.ru

Target Identification (Target Fishing): If the biological target of this compound is unknown, computational models can screen its structure against a panel of hundreds or thousands of protein targets. By comparing its structural and electronic features to those of known ligands for each target, these models can generate a ranked list of the most probable biological targets. This approach, often called "in silico target fishing" or "reverse docking," is crucial for understanding a compound's mechanism of action.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. A model can be built from a set of active benzamide derivatives and then used to screen new compounds, like this compound, to see if they match the required pharmacophoric features for target engagement.

These predictive models are powerful because they can rapidly screen vast chemical spaces, prioritizing compounds for synthesis and experimental testing, thus saving significant time and resources in the drug discovery pipeline. mdpi.com

Vii. Conclusion and Future Research Directions for N 4 Benzyloxy Phenyl 4 Iodobenzamide

Current Understanding of Structure-Activity-Mechanism Relationships

The structure-activity relationship (SAR) of N-[4-(benzyloxy)phenyl]-4-iodobenzamide can be dissected by considering its constituent parts.

4-Iodobenzamide (B1293542) Moiety: The iodine atom is a significant feature, capable of forming halogen bonds which are increasingly recognized for their importance in ligand-protein interactions. The benzamide (B126) group itself offers a rigid scaffold and hydrogen bonding capabilities through its amide linkage. In related benzamide-containing molecules, this core is often essential for binding to biological targets. nih.gov

Benzyloxy Group: This large, lipophilic group likely contributes to binding affinity via hydrophobic interactions within a target's active site. Its conformational flexibility may permit an induced-fit binding mode. The presence of a benzyloxy group in other molecular frameworks has been linked to potent biological effects, such as in N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives that act as antagonists of the human androgen receptor. nih.gov

The precise mechanism of action for this compound remains to be elucidated. However, based on the known activities of similar benzamide derivatives, it could potentially function as a competitive inhibitor, an allosteric modulator, or an interrupter of protein-protein interactions. nih.govnih.gov

Unexplored Therapeutic or Research Applications

The varied biological activities associated with the fragments of this compound suggest several untapped therapeutic and research applications.

Oncology: The 4-iodobenzamide scaffold is found in compounds developed as sigma receptor ligands for imaging breast cancer. nih.govnih.gov Concurrently, the benzyloxy group is a component of known MEK inhibitors and androgen receptor antagonists, both of which are established targets in cancer treatment. nih.govnih.gov This convergence suggests that this compound could be a candidate for development as an anticancer agent.

Autoimmune Disorders: The 4-(benzyloxy)phenyl structural motif is central to a class of RORγc inverse agonists, which are under investigation for treating Th17-mediated autoimmune diseases. nih.gov This provides a rationale for exploring this compound and its analogs for conditions such as rheumatoid arthritis and psoriasis.

Antimicrobial Agents: The broader class of benzamides has historically been a rich source of antibacterial and antifungal compounds. Therefore, screening this compound against a panel of clinically relevant pathogens is a worthwhile endeavor.

As a research chemical, this compound could serve as a valuable probe for characterizing the binding sites of proteins that have an affinity for either the 4-iodobenzamide or the benzyloxy-phenyl moieties.

Strategies for Further Lead Optimization and Derivatization

Lead optimization is a cornerstone of modern drug discovery, aiming to refine the properties of a lead compound. patsnap.com For this compound, a number of derivatization strategies could be pursued.

Molecular RegionOptimization StrategyRationale
4-Iodobenzamide Ring Substitution of iodine with other halogens (F, Cl, Br)Modulate halogen bond strength and lipophilicity.
Positional isomerization of the halogenAlter binding mode and selectivity.
Introduction of other substituents on the ringFine-tune electronic and steric properties.
Benzyloxy Group Substitution on the terminal phenyl ringExplore additional binding pockets and enhance potency.
Replacement of the benzyl (B1604629) groupOptimize hydrophobic interactions.
Bioisosteric replacement of the ether linkageInvestigate different chemical space and improve metabolic stability.
Central Scaffold Scaffold hopping to other aromatic or heterocyclic systemsGenerate novel intellectual property and improve pharmacokinetics.

A rational approach to these modifications, ideally supported by computational modeling and structure-based design, would be the most efficient path to optimizing this lead compound. nih.govpatsnap.com

Integration of Advanced Chemical Biology Techniques

To deeply probe the biological function of this compound, the application of advanced chemical biology methods is essential.

Affinity-Based Protein Profiling (ABPP): To unequivocally identify the cellular targets, a derivative of the compound bearing a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., an alkyne for click chemistry) could be synthesized. This would enable covalent capture and subsequent identification of binding partners by mass spectrometry.

Chemoproteomics: A broader, systems-level view of the compound's effects on the cellular proteome could be obtained through chemoproteomic studies, revealing both direct targets and downstream pathway modulations.

High-Content Imaging: Fluorescently labeling the compound would allow for its subcellular localization to be tracked. In parallel, high-content imaging could assess its impact on various cellular parameters, providing a phenotypic fingerprint of its activity.

DNA-Encoded Libraries (DELs): To rapidly explore the chemical space around the this compound scaffold, DEL technology could be employed. This would involve the synthesis of a vast library of analogs, each tagged with a unique DNA barcode, to facilitate high-throughput screening against purified protein targets.

Potential as a Research Tool for Specific Biological Pathways

The distinct chemical characteristics of this compound position it as a potentially valuable research tool for interrogating specific biological pathways.

Probing Halogen Bonding: The iodine atom makes this compound an ideal probe for studying the role of halogen bonding in protein-ligand recognition. Comparing its biological activity to that of non-iodinated or other halogenated analogs could provide specific insights into the contribution of this interaction.

Investigating Allosteric Sites: Its elongated and somewhat rigid structure may favor binding to allosteric sites on enzymes or receptors, which are often located at protein-protein or domain-domain interfaces.

Deubiquitinase (DUB) Pathway Modulation: Given that some N-benzyl compounds have been found to inhibit deubiquitinases such as USP1/UAF1, the N-[4-(benzyloxy)phenyl] moiety could potentially target enzymes in this family. nih.gov This would make the compound a useful tool for studying the function of specific DUBs.

The development of radiolabeled versions, for instance with Iodine-125, could further enhance its utility as a research tool, enabling quantitative binding assays and in vivo imaging, similar to approaches used for other iodinated benzamides. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-(benzyloxy)phenyl]-4-iodobenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via benzylation of 4-aminophenol derivatives followed by iodination. Key steps include:

  • Benzylation : Reacting 4-hydroxybenzamide with benzyl chloride in an alkaline medium (e.g., KOH/EtOH) under reflux to introduce the benzyloxy group .
  • Iodination : Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid to substitute the para-position hydrogen with iodine .
  • Yield Optimization : Paracetamol-derived precursors in capsule form yield ~58% product compared to tablets (~50%) due to reduced excipient interference .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • LCMS : Confirms molecular ion peaks (e.g., m/z 242.2 for intermediates) .
  • NMR : ¹H and ¹³C NMR identify substituents (e.g., benzyloxy protons at δ 5.0–5.2 ppm; iodobenzamide aromatic protons at δ 7.6–8.1 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement of the iodobenzamide and benzyloxy groups .

Advanced Research Questions

Q. How does this compound interact with biological targets like leukotriene A-4 hydrolase?

  • Methodological Answer :

  • Inhibition Assays : Use recombinant leukotriene A-4 hydrolase in vitro to measure IC₅₀ values via fluorometric substrates (e.g., Mca-PLGPK-Dnp). Competitive inhibition is observed at nanomolar concentrations .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinity to the enzyme’s active site, highlighting hydrophobic interactions with the benzyloxy group and halogen bonding with iodine .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., LPS-induced inflammation models vs. COX-2 inhibition assays) .
  • Structural Analog Testing : Evaluate analogs (e.g., bromo- or chloro-substituted benzamides) to isolate iodine’s role in activity .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to address discrepancies arising from poor aqueous solubility .

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Analyze electron density maps (e.g., via Gaussian 16) to identify electrophilic sites for Suzuki-Miyaura coupling. The iodine atom shows high σ-hole potential, favoring palladium-catalyzed aryl-aryl bond formation .
  • Kinetic Studies : Monitor reaction progress via HPLC to validate computational predictions, optimizing catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) .

Q. What are the key differences between this compound and its structural analogs?

  • Methodological Answer :

Analog Structural Difference Functional Impact
4-Bromo analog Bromine substitution at paraHigher electrophilicity but lower metabolic stability
N-[4-Methoxyphenyl] Methoxy instead of benzyloxyReduced steric hindrance, altered enzyme affinity
Non-halogenated Hydrogen at paraMinimal cross-coupling reactivity

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic protocols, and how can they be improved?

  • Answer :

  • Challenge : Low iodination efficiency due to steric hindrance from the benzyloxy group.
  • Solution : Use directing groups (e.g., pyridine) or microwave-assisted synthesis to enhance regioselectivity .

Q. How to validate the compound’s anti-inflammatory mechanism in complex biological systems?

  • Answer :

  • Transcriptomics : RNA-seq of treated macrophages identifies downstream targets (e.g., NF-κB pathway suppression) .
  • CRISPR Knockout Models : Delete leukotriene A-4 hydrolase in cell lines to confirm target specificity .

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N-[4-(benzyloxy)phenyl]-4-iodobenzamide

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